molecular formula C19H29N5O3S B6034175 1-[2-methoxy-5-[[2-(2H-triazol-4-ylsulfanyl)ethylamino]methyl]phenoxy]-3-pyrrolidin-1-ylpropan-2-ol

1-[2-methoxy-5-[[2-(2H-triazol-4-ylsulfanyl)ethylamino]methyl]phenoxy]-3-pyrrolidin-1-ylpropan-2-ol

Cat. No.: B6034175
M. Wt: 407.5 g/mol
InChI Key: SJXJMBUSTPVUAE-UHFFFAOYSA-N
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Description

1-[2-methoxy-5-[[2-(2H-triazol-4-ylsulfanyl)ethylamino]methyl]phenoxy]-3-pyrrolidin-1-ylpropan-2-ol is a complex organic compound that features a triazole ring, a pyrrolidine ring, and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-methoxy-5-[[2-(2H-triazol-4-ylsulfanyl)ethylamino]methyl]phenoxy]-3-pyrrolidin-1-ylpropan-2-ol typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring is often synthesized via a click reaction between an azide and an alkyne in the presence of a copper catalyst.

    Attachment of the Sulfanyl Group: The sulfanyl group is introduced through a nucleophilic substitution reaction.

    Formation of the Pyrrolidine Ring: The pyrrolidine ring is synthesized through a cyclization reaction involving an amine and a suitable electrophile.

    Final Coupling: The final step involves coupling the triazole-sulfanyl intermediate with the pyrrolidine intermediate under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-[2-methoxy-5-[[2-(2H-triazol-4-ylsulfanyl)ethylamino]methyl]phenoxy]-3-pyrrolidin-1-ylpropan-2-ol can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The triazole ring can be reduced under specific conditions.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced triazole derivatives.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

1-[2-methoxy-5-[[2-(2H-triazol-4-ylsulfanyl)ethylamino]methyl]phenoxy]-3-pyrrolidin-1-ylpropan-2-ol has several scientific research applications:

    Medicinal Chemistry: It is being explored for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.

    Industrial Applications: It may be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 1-[2-methoxy-5-[[2-(2H-triazol-4-ylsulfanyl)ethylamino]methyl]phenoxy]-3-pyrrolidin-1-ylpropan-2-ol involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes involved in metabolic pathways or receptors on cell surfaces.

    Pathways Involved: It can modulate signaling pathways, leading to changes in cellular functions such as proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Triazole Derivatives: These compounds share the triazole ring and have similar biological activities.

    Pyrrolidine Derivatives: Compounds with a pyrrolidine ring are often used in medicinal chemistry for their pharmacological properties.

Uniqueness

1-[2-methoxy-5-[[2-(2H-triazol-4-ylsulfanyl)ethylamino]methyl]phenoxy]-3-pyrrolidin-1-ylpropan-2-ol is unique due to its combination of functional groups, which confer specific reactivity and biological activity. This makes it a valuable compound for developing new therapeutic agents and studying complex biological processes.

Properties

IUPAC Name

1-[2-methoxy-5-[[2-(2H-triazol-4-ylsulfanyl)ethylamino]methyl]phenoxy]-3-pyrrolidin-1-ylpropan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N5O3S/c1-26-17-5-4-15(11-20-6-9-28-19-12-21-23-22-19)10-18(17)27-14-16(25)13-24-7-2-3-8-24/h4-5,10,12,16,20,25H,2-3,6-9,11,13-14H2,1H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJXJMBUSTPVUAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNCCSC2=NNN=C2)OCC(CN3CCCC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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